Dodecafluorosuberic acid
Description
Significance of Dodecafluorosuberic Acid within the Perfluorinated Dicarboxylic Acid Class
This compound belongs to a specific subclass of PFAS known as perfluorinated dicarboxylic acids (PFdiCAs). wikipedia.org These compounds are characterized by a fluorinated carbon chain with a carboxylic acid group at each end. This compound, with its eight-carbon chain, is a notable member of this class.
Its significance in research stems from several factors. As a dicarboxylic acid, its chemical behavior and potential interactions in biological and environmental systems differ from the more commonly studied monofunctional PFAS like perfluorooctanoic acid (PFOA). The presence of two carboxylic acid groups influences its solubility, acidity, and potential to interact with other molecules. Research has begun to explore its binding affinity with proteins like human serum albumin, providing insights into its potential transport and bioaccumulation mechanisms. nih.govdntb.gov.ua
Scope and Objectives of Academic Inquiry on this compound
Current academic research on this compound is multifaceted and driven by the need to understand its properties and environmental implications. Key areas of investigation include:
Analytical Method Development: A primary objective is the development of robust and sensitive analytical methods for the detection and quantification of this compound in various environmental matrices. epa.govshimadzu.comnorden.org This includes techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). itrcweb.org
Physicochemical Characterization: Researchers are focused on accurately determining the fundamental physicochemical properties of this compound. chembk.comchemsrc.comlabsolu.ca This data is crucial for predicting its environmental fate and transport.
Synthesis and Chemical Reactions: Understanding the synthesis pathways of this compound is important for both producing analytical standards and for understanding its potential formation as a degradation product of other fluorinated compounds. google.comfluorine1.ru
Environmental Occurrence and Behavior: Studies are being conducted to determine the presence and concentration of this compound in the environment, including in water and wildlife. ufl.edu
Advanced Applications: The unique properties of this compound are being explored for novel applications in materials science, such as in the development of luminescent sensors based on metal-organic frameworks (MOFs). acs.orgnih.gov
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 678-45-5 | chembk.comchemsrc.com |
| Molecular Formula | C8H2F12O4 | chembk.comnih.gov |
| Molar Mass | 390.08 g/mol | chembk.com |
| Melting Point | 139-144 °C | chembk.comchemsrc.com |
| Boiling Point | 205 °C at 60 mmHg | chembk.comchemsrc.com |
| Appearance | White to almost white powder or crystals | tcichemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F12O4/c9-3(10,1(21)22)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(23)24/h(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPVKMFWNBDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369821 | |
| Record name | Perfluorooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678-45-5 | |
| Record name | Perfluorooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Dodecafluorosuberic Acid
Advanced Synthetic Routes to Perfluorinated Dicarboxylic Acids
The synthesis of perfluorinated dicarboxylic acids, including dodecafluorosuberic acid, relies on specialized methods to introduce and manipulate fluorine atoms within a carbon chain. Researchers have developed several advanced routes to achieve this, moving beyond traditional harsh fluorination techniques.
Reactions of Perfluoroalkanesulfinates with Halides for Fluorinated Acid Synthesis
One notable approach involves the use of perfluoroalkanesulfinates as precursors. These compounds can react with various halides to construct the fluorinated carbon backbone necessary for forming perfluorinated acids. This method offers a degree of control over the chain length and functionalization of the resulting molecule.
Conversion of Per(poly)fluoroalkyl Halides to Carboxylic Acids via Redox Systems
Another significant strategy involves the conversion of per(poly)fluoroalkyl halides into their corresponding carboxylic acids through the use of redox systems. This transformation is a key step in building the dicarboxylic acid structure. The process typically involves the oxidation of a terminal functional group on the perfluorinated chain to a carboxylic acid moiety.
Preparation of Perfluorodicarboxylic Acids: Novel Methodologies
Recent research has focused on developing novel and more efficient methodologies for the preparation of perfluorodicarboxylic acids. These methods often aim to improve yields, reduce the number of synthetic steps, and employ milder reaction conditions compared to older techniques like electrochemical fluorination. One such method involves the oxidation of perfluoroalkylalkenes with a strong oxidizing agent like permanganate (B83412) in an aqueous solution. The addition of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate this reaction, making it possible to prepare long-chain perfluorocarboxylic acids in high purity and good yield.
| Starting Material | Reagents | Product | Yield |
| Perfluoroalkylalkene | Permanganate, Quaternary ammonium salt | Perfluorocarboxylic acid | Good |
Comparison of Chemical, Enzymatic, and Biotechnological Synthesis Approaches for Related Dicarboxylic Acids
While the chemical synthesis of perfluorinated dicarboxylic acids is well-established, there is a growing interest in more sustainable approaches for the production of dicarboxylic acids in general. Biotechnological and enzymatic methods offer promising alternatives to traditional chemical routes for non-fluorinated and some fluorinated dicarboxylic acids. researchgate.netresearchgate.netnih.gov
Chemical Synthesis: Traditional chemical synthesis of long-chain dicarboxylic acids often involves multi-step processes starting from petrochemical feedstocks. dntb.gov.ua These methods can require harsh reaction conditions and may generate unwanted byproducts, leading to purification challenges. organic-chemistry.org
Enzymatic Synthesis: Enzymatic approaches utilize isolated enzymes to catalyze specific reactions. For instance, lipases can be used for the synthesis of polyesters from dicarboxylic acid divinyl esters and glycols. nih.gov The light-driven enzymatic decarboxylation of dicarboxylic acids to alkanes has also been demonstrated, showcasing the potential of enzymes in modifying these molecules. organic-chemistry.orgacs.org
Biotechnological Synthesis: This approach employs engineered microorganisms to produce dicarboxylic acids from renewable feedstocks like fatty acids or alkanes. researchgate.netresearchgate.net Oleaginous yeasts, such as Candida tropicalis, are natural producers of long-chain dicarboxylic acids and can be genetically engineered for high-yield production. researchgate.netnih.gov This method is seen as a more environmentally friendly alternative to chemical synthesis. dntb.gov.uaorganic-chemistry.org
| Synthesis Approach | Advantages | Disadvantages |
| Chemical | Well-established, versatile for various structures | Often requires harsh conditions, may produce hazardous waste, relies on fossil fuels dntb.gov.uaorganic-chemistry.org |
| Enzymatic | High specificity, mild reaction conditions, potential for novel transformations nih.govorganic-chemistry.orgacs.org | Enzyme stability can be a challenge, may require cofactors, can be costly |
| Biotechnological | Utilizes renewable feedstocks, environmentally friendly, can produce a range of chain lengths researchgate.netresearchgate.netnih.gov | Strain development can be time-consuming, fermentation processes require optimization, product separation can be complex |
Derivatization Strategies for this compound
The two carboxylic acid functional groups of this compound provide reactive sites for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
Synthesis of Ester and Amide Derivatives
The formation of esters and amides are fundamental transformations for carboxylic acids, including this compound. These derivatives are often synthesized to modify the compound's solubility, reactivity, and biological activity.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, yields the corresponding diester. masterorganicchemistry.com The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Various acid catalysts can be employed, with sulfuric acid being a common choice.
| Reactants | Catalyst | Product |
| This compound, Alcohol | Acid (e.g., H₂SO₄) | This compound diester |
Amidation: The synthesis of amides from this compound can be achieved by reacting it with an amine. Direct reaction at elevated temperatures is possible, but more commonly, the carboxylic acid is first activated to a more reactive species, such as an acyl chloride. The resulting acyl chloride can then readily react with an amine to form the corresponding diamide. The use of coupling reagents, such as carbodiimides, is another effective method for direct amide bond formation under milder conditions. fishersci.co.uk A one-pot deoxyfluorination-amidation reaction using pentafluoropyridine (B1199360) has also been developed for the synthesis of amides from a range of carboxylic acids. nih.gov
| Reactants | Method | Product |
| This compound, Amine | Activation (e.g., to acyl chloride) followed by amination | This compound diamide |
| This compound, Amine | Coupling agent (e.g., DCC, EDC) | This compound diamide |
Exploration of Ether Analogues through Deacetylation
One established method involves the reaction of perfluorinated dicarboxylic acid fluorides with elemental fluorine in the presence of a metallic catalyst, such as silver. This process results in the corresponding ether by splitting off carbonyl difluoride. The reaction temperatures are dependent on the catalyst used, with silver facilitating complete fluorination at temperatures between 90°C and 95°C fk100.de. Another general approach to forming ether linkages is the Williamson ether synthesis, which has been applied to create dicarboxylic acids with ether bonds for applications in aluminum electrolytic capacitors, demonstrating high heat resistance and voltage endurance acs.org. Although this example uses non-fluorinated precursors, the fundamental reaction provides a potential pathway for modification.
Functionalization for Specific Research Applications
The unique properties of perfluorinated carboxylic acids (PFCAs), such as this compound, make them valuable for the surface functionalization of materials, tailoring them for specific, high-performance applications. A notable example is in the field of energetic materials, where PFCAs are used to passivate the surface of nanometer-sized aluminum (nAl) particles.
This functionalization creates core-shell thermite particles where the nAl core acts as the fuel and the covalently bound PFCA monolayer serves as the oxidizer. A novel fluorinated solvent washing technique has been shown to improve the formation of these intermolecular PFCA monolayers. This surface modification is critical for improving the viscosity of nAl composites, which is particularly important for processing with inert polymer binders at high mass loadings required by industry standards mdpi.com. The functionalization enhances the energetic output of the material, as demonstrated by calorimetric and thermogravimetric analysis mdpi.com.
| Research Area | Materials Used | Functionalization Outcome | Key Benefit |
|---|---|---|---|
| Energetic Materials | Nanometer-sized Aluminum (nAl), Perfluorinated Carboxylic Acids (PFCAs) | Formation of core-shell thermite particles with PFCA monolayers on nAl surface. | Improved viscosity for processing and enhanced energetic output mdpi.com. |
Reaction Mechanisms and Pathways Involving this compound
This compound's distinct chemical structure, featuring a perfluorinated alkyl chain and two terminal carboxylic acid groups, dictates its involvement in various reaction mechanisms, particularly in the construction of advanced materials like Metal-Organic Frameworks (MOFs) and its interactions with biological systems.
Role in Modular Construction of Metal-Organic Frameworks (MOFs)
This compound has been utilized as a target analyte in the development of modular, luminescent MOF-based sensing platforms. nih.govacs.org In this context, a foundational MOF, Eu-FDA (where FDA is 2,5-furandicarboxylic acid), is systematically modified with different isophthalic acid derivatives. These derivatives act as modules that tailor the MOF's sensing capabilities for a range of analytes with diverse properties, including the acidic and persistent this compound nih.govacs.org.
Ligand Substitution in Luminescent Sensing Platforms
The sensing mechanism relies on a mixed-ligand strategy where the modular isophthalic acid derivatives partially replace the primary FDA ligand in the MOF structure. This substitution is confirmed through single-crystal X-ray diffraction and allows the platform to be tuned for specific analytes acs.org. For detecting acidic compounds like this compound, a module such as 5-NH2-IPA (5-aminoisophthalic acid) is introduced into the europium-based MOF platform. The presence of the amino group is specifically chosen to lower the chemical stability of the MOF, making it more susceptible to acidic analytes nih.govacs.org.
Impact on MOF Structure Destruction Mechanisms
The detection of this compound by the modified MOF sensor operates via a structure destruction mechanism nih.govacs.org. The inherent acidity of this compound interacts with the deliberately destabilized MOF framework. This interaction leads to the decomposition or transformation of the MOF's crystalline structure, which in turn quenches or alters the luminescence of the Eu3+ center. This change in the optical signal allows for the detection of the analyte acs.org. The fluorination of linkers in MOFs can also generally influence thermal and chemical stability, with studies showing that stability tends to decrease as the degree of fluorination increases researchgate.net.
| Component | Role | Mechanism of Action | Outcome |
|---|---|---|---|
| Eu-FDA MOF | Base Luminescent Platform | Provides the initial luminescent signal from the Eu³⁺ center. | A stable, luminescent framework acs.org. |
| 5-NH₂-IPA | Sensing Module | Lowers the chemical stability of the MOF framework. | Creates a sensor tuned for acidic analytes nih.govacs.org. |
| This compound | Target Analyte | Its acidity induces the decomposition of the destabilized MOF structure. | Quenching of the luminescence signal, enabling detection nih.govacs.org. |
Interactions with Biological Macromolecules
Perfluorinated compounds (PFCs), including long-chain perfluorinated carboxylic acids (PFCAs) like this compound, are known to interact with biological macromolecules. These interactions are significant as they can influence the distribution, bioaccumulation, and potential toxicity of these compounds acs.orgnih.gov.
The primary driving forces for the binding of PFCs to proteins, such as human liver fatty acid binding protein (L-FABP), are predominantly hydrophobic and hydrogen-bonding interactions acs.orgnih.gov. The long, hydrophobic perfluorinated carbon chain of this compound interacts with hydrophobic pockets in proteins, while the terminal carboxylic acid groups can form hydrogen bonds or electrostatic interactions with amino acid residues acs.orgresearchgate.net. Studies have shown that the binding affinity of PFCAs to proteins like L-FABP increases significantly with the length of the carbon chain acs.orgnih.gov. This binding can induce conformational changes in the protein structure acs.orgnih.gov. The strong hydrophobic nature of perfluorinated molecules arises not from favorable fluorine-fluorine interactions, but from their tendency to avoid interactions with other species, a phenomenon known as the "fluorous effect" nih.gov.
| Structural Feature | Type of Interaction | Significance |
|---|---|---|
| Perfluorinated Carbon Chain | Hydrophobic Interactions (Fluorous Effect) | Contributes significantly to the binding affinity with proteins. Longer chains lead to stronger binding acs.orgnih.gov. |
| Carboxylic Acid Group | Hydrogen Bonding, Electrostatic Interactions | Allows for specific interactions with polar amino acid residues in protein binding sites acs.orgnih.gov. |
Binding Mechanisms with Human Serum Albumin (HSA)
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a primary transporter for a wide variety of endogenous and exogenous substances, including fatty acids. sharif.edu Due to its structural similarity to endogenous fatty acids, this compound, a perfluorinated dicarboxylic acid, is also transported in the bloodstream bound to HSA. nih.govbiorxiv.org The binding of perfluorinated carboxylic acids (PFCAs) like this compound to HSA is facilitated by the same properties that allow albumin to bind natural fatty acids. biorxiv.org
While direct crystallographic studies for this compound's interaction with HSA are not available, significant insights can be drawn from studies on structurally similar perfluorinated compounds, such as Perfluorooctanoic acid (PFOA). PFOA is a well-studied PFCA with a seven-carbon fluorinated chain and a single carboxyl group. nih.gov Investigations reveal that PFOA binds to multiple sites on the HSA molecule, primarily occupying the established fatty acid (FA) binding sites. nih.govresearchgate.net
Crystal structure analysis of the HSA-PFOA complex has identified four primary binding locations: nih.govresearchgate.net
FA4 (Sudlow's binding site I): Located in sub-domain IIIA.
FA7 (Sudlow's binding site II): Located in sub-domain IIA.
FA6: Located at the interface of sub-domains IIA and IIB.
Crevice: A binding pocket situated between sub-domains IB and IIIA.
The binding mechanism at these sites involves specific molecular interactions. The negatively charged carboxylate head-group of the PFCA forms direct or water-mediated electrostatic interactions and hydrogen bonds with basic or polar amino acid residues within the binding pocket. nih.gov The fluorinated carbon tail is stabilized by hydrophobic and van der Waals interactions with nonpolar residues lining the binding cavities. researchgate.net For instance, in Sudlow's site II (FA4), the carboxylate group of PFOA engages in electrostatic interactions with Arg410 and Lys414 and forms a hydrogen bond with Tyr411. mdpi.com
Given that this compound possesses two carboxylate head-groups, its binding mechanism may exhibit additional complexity compared to mono-carboxylic PFCAs like PFOA. It could potentially occupy a single binding site in a different orientation or bridge two adjacent binding sites on the albumin molecule. The presence of fatty acids can also allosterically modulate the binding of other ligands by inducing conformational changes in HSA, which could create or alter binding pockets. nih.govmdpi.com
Thermodynamic Analysis of Binding Interactions
The interaction between a ligand and a protein like HSA is governed by thermodynamic principles. The key parameters that characterize this binding are the binding constant (K_b) or its reciprocal, the dissociation constant (K_D), and the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters quantify the affinity of the binding and the nature of the forces driving the complex formation.
A negative ΔG value indicates a spontaneous binding process. The enthalpy change (ΔH) reflects the heat released or absorbed during binding, and the entropy change (ΔS) represents the change in the system's disorder. The signs and magnitudes of ΔH and ΔS provide insight into the primary forces involved: nih.gov
ΔH < 0 and ΔS > 0: Indicates both electrostatic interactions and hydrophobic forces are favorable.
ΔH > 0 and ΔS > 0: Suggests the binding is primarily driven by hydrophobic interactions (an entropy-driven process).
ΔH < 0 and ΔS < 0: Points to van der Waals forces and hydrogen bonding as the main contributors.
Direct thermodynamic data for the binding of this compound to HSA is not available in the current literature. However, data from its structural analog, PFOA, provides a valuable reference for understanding the thermodynamic profile of such interactions. Isothermal Titration Calorimetry (ITC) studies on the PFOA-HSA complex reveal a multi-site binding model with varying affinities. nih.gov
The interaction is characterized as an exothermic process (negative ΔH), with both favorable enthalpic and entropic contributions for the high-affinity site. nih.gov This suggests that the binding is spontaneous and driven by a combination of electrostatic interactions (e.g., hydrogen bonds) and hydrophobic forces, which is consistent with the mechanistic understanding of the binding. nih.govresearchgate.net The favorable entropy change is likely due to the release of ordered water molecules from the binding site and the ligand upon complex formation. nih.gov
The table below summarizes the thermodynamic parameters for the binding of PFOA to Human Serum Albumin, which serves as an illustrative example for the interaction of perfluorinated carboxylic acids.
| Binding Site | Dissociation Constant (K_D) (μM) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
|---|---|---|---|---|
| High-Affinity Site | 0.357 | -8.78 | -5.50 | 3.28 |
| Low-Affinity Sites (3) | 27.1 | -6.23 | -7.90 | -1.67 |
Data derived from studies on Perfluorooctanoic acid (PFOA) as an analog. nih.gov
Studies on unbranched fatty acids have shown that the free energy change becomes more negative (i.e., binding becomes stronger) as the chain length increases. nih.gov This trend is also observed for perfluoroalkyl carboxylic acids, where longer-chain compounds generally exhibit higher binding affinity to HSA. nih.gov
Spectroscopic Characterization and Computational Chemistry of Dodecafluorosuberic Acid
Advanced Spectroscopic Techniques for Structural Elucidation
The investigation of Dodecafluorosuberic acid's interaction with biomolecules like proteins would typically employ a suite of advanced spectroscopic techniques. These methods provide insights into binding mechanisms, conformational changes, and the microenvironment of amino acid residues upon complex formation. Although specific data for this compound is not available, the principles of how these techniques are applied can be described based on studies of analogous compounds.
Multi-spectral Analysis in Protein Binding Studies
A multi-spectral approach is crucial for comprehensively understanding the binding mechanism between a ligand and a protein, such as Human Serum Albumin (HSA). nih.gov This methodology combines several spectroscopic techniques to elucidate the interaction from different perspectives. For instance, in studies of related perfluorinated compounds, techniques like fluorescence, UV-Vis, and Circular Dichroism are used in concert. rsc.orgnih.gov This comprehensive analysis helps to determine binding constants, identify the primary forces driving the interaction (e.g., hydrogen bonding, van der Waals forces), and describe the resulting structural changes in the protein. nih.gov For example, a recent study on perfluorosebacic acid (PFSEA) combined these methods with computational simulations to build a complete picture of its binding to HSA. nih.gov
UV-Vis Absorption Spectroscopy for Complex Formation and Conformational Changes
UV-Vis absorption spectroscopy is a fundamental technique used to detect the formation of a complex between a protein and a ligand and to probe subsequent structural changes. nih.gov Proteins exhibit characteristic absorption peaks primarily due to their aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine). longdom.org When a ligand like a perfluorinated acid binds to a protein, it can alter the microenvironment of these residues, leading to changes in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity. nih.govlongdom.org These spectral changes confirm the interaction and can provide initial evidence of a static complex formation. nih.gov
Table 1: Illustrative UV-Vis Absorption Data for Protein-Ligand Interaction This table is based on general principles and data from studies on related compounds, as specific data for this compound is not available.
| Sample | λmax (nm) | Absorbance | Interpretation |
|---|---|---|---|
| Protein alone | ~280 | A₀ | Baseline protein absorbance. |
| Protein + Ligand | ~282 | A₁ (>A₀) | Hyperchromic effect and red shift indicating complex formation and change in chromophore microenvironment. |
Fluorescence Quenching Analysis in Biomolecular Interactions
Fluorescence spectroscopy is a highly sensitive method for studying ligand-protein binding. sum.edu.pl Proteins like HSA have intrinsic fluorescence, mainly due to the tryptophan residue (Trp-214). mdpi.com When a ligand binds near this residue, it can cause a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching. nih.gov
The mechanism of quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). nih.gov These can be distinguished by analyzing the quenching constants at different temperatures. For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated, providing quantitative data on the binding affinity. nih.gov Studies on various PFCAs show that they quench the intrinsic fluorescence of HSA, typically through a static quenching mechanism, indicating the formation of a stable PFCA-HSA complex. nih.govmdpi.com
Table 2: Representative Fluorescence Quenching Parameters This table illustrates typical data obtained from fluorescence quenching studies of perfluorinated acids with Human Serum Albumin (HSA). Specific values for this compound are not available.
| Temperature (K) | Stern-Volmer Constant (Ksv) (L/mol) | Binding Constant (Ka) (L/mol) | Number of Binding Sites (n) |
|---|---|---|---|
| 298 | 8.5 x 10⁴ | 7.6 x 10⁴ | ~1 |
| 310 | 6.2 x 10⁴ | 4.5 x 10⁴ | ~1 |
Note: For static quenching, Ksv typically decreases with increasing temperature.
Application of Synchronous Fluorescence Spectroscopy
Synchronous fluorescence spectroscopy (SFS) provides more specific information about the microenvironment of amino acid residues by simultaneously scanning both the excitation and emission monochromators at a constant wavelength difference (Δλ). conicet.gov.arshimadzu.com When Δλ is set to 15 nm, the spectrum is characteristic of tyrosine residues; when Δλ is 60 nm, it is characteristic of tryptophan residues. conicet.gov.ar A shift in the maximum emission wavelength in an SFS spectrum indicates a change in the polarity of the microenvironment around the specific amino acid residue. conicet.gov.ar For example, a blue shift suggests that the residue is in a more hydrophobic environment, which can occur when a ligand binds and displaces water molecules. longdom.org This technique offers enhanced spectral resolution compared to conventional fluorescence spectroscopy. researchgate.net
Circular Dichroism Spectroscopy for Secondary Structure Alterations
Circular Dichroism (CD) spectroscopy is the primary technique for monitoring changes in the secondary structure of a protein upon ligand binding. iaanalysis.comspringernature.com Chiral molecules like proteins absorb left and right-handed circularly polarized light differently. iaanalysis.com The CD spectrum in the far-UV region (190-250 nm) provides a signature of the protein's secondary structure elements, such as α-helices and β-sheets. nih.gov α-Helices, for example, show characteristic negative bands around 222 nm and 208 nm. mdpi.com A change in the intensity and shape of these bands upon the addition of a ligand indicates that the binding has induced a conformational change, altering the percentage of these structural elements. researchgate.netscispace.com Studies on PFOA and PFDA have shown that their binding to HSA leads to a decrease in the α-helical content of the protein. nih.govmdpi.com
Table 3: Example of Secondary Structure Content Analysis via Circular Dichroism This table demonstrates how CD spectroscopy is used to quantify changes in protein secondary structure. Data is illustrative and not specific to this compound.
| System | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|
| Native Protein | 55 | 15 | 30 |
| Protein + Ligand | 48 | 18 | 34 |
Förster Resonance Energy Transfer (FRET) Studies
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can be used to measure the distance between a donor and an acceptor molecule, often described as a "spectroscopic ruler". plos.orgnih.gov The process involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor chromophore. rsc.org The efficiency of this transfer is highly dependent on the distance between the two, typically in the range of 1-10 nanometers. nih.govrsc.org In the context of protein-ligand binding, FRET can be used to determine the binding distance between a fluorescent ligand (acceptor) and a protein's intrinsic fluorophore, like tryptophan (donor). longdom.org By calculating the energy transfer efficiency, the distance (r) between the ligand and the specific amino acid residue can be estimated, providing precise information on the location of the binding site. longdom.orgnih.gov
Computational Approaches for Molecular Understanding
Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound (DFSA), these methods offer insights into its electronic characteristics, dynamic behavior, and potential biological interactions, complementing experimental findings.
Density Functional Theory (DFT) Studies on Electronic Structure and Interactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on this compound have been employed to optimize its molecular structure and analyze its electronic properties.
In a study investigating the interaction between various per- and polyfluoroalkyl substances (PFAS) and Human Serum Albumin (HSA), the molecular structure of DFSA was optimized using the m062x density functional at the 6–31+g(d,p) level of theory in a Polarizable Continuum Model (PCM) with water as the solvent nih.gov. This optimization provides a foundational understanding of the molecule's geometry and electron distribution.
The electronic structure of DFSA is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals is crucial for understanding the molecule's reactivity. For DFSA, the orbital distribution is noted to be distinct from other single-chain perfluorocarboxylic acids due to the presence of two carboxyl groups researchgate.net. The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is an indicator of a molecule's stability and reactivity. A smaller gap generally implies higher reactivity researchgate.net. DFT calculations revealed the ΔEHOMO-LUMO for DFSA to be approximately 0.3802 eV, suggesting it is conducive to chemical reactions researchgate.net.
Further analysis of the molecular electrostatic potential (ESP) helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. These computational insights are vital for understanding how DFSA interacts with other molecules, such as biological macromolecules acs.orgmdpi.com.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Energetics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic behavior of molecules over time and is particularly useful for understanding the binding energetics of a ligand to a protein.
MD simulations have been utilized to explore the interaction between this compound and Human Serum Albumin (HSA), a key transport protein in the blood. These simulations provide insights into the stability of the DFSA-HSA complex and the primary forces governing their interaction acs.orgfrontiersin.org. The binding of DFSA to HSA is an endothermic process, primarily driven by hydrophobic interactions acs.orgmdpi.comfrontiersin.org.
The binding free energy is a critical parameter for quantifying the affinity between a ligand and a protein. While DFSA does bind to HSA, its binding affinity is lower compared to other perfluorinated compounds like Perfluorononanoic Acid (PFNA) and Perfluorooctanoic Acid (PFOA) acs.orgfrontiersin.org. The binding constant (Ka) for DFSA with HSA at 298 K was determined to be 1.52 × 10³ L·mol⁻¹ acs.orgfrontiersin.org.
Energy decomposition analysis from MD simulations indicates that van der Waals and electrostatic interactions are the main forces stabilizing the HSA-PFAS complexes, including DFSA acs.orgmdpi.com. These simulations, in conjunction with molecular docking, have identified that the primary binding site for DFSA on HSA is in subdomain IIA acs.orgfrontiersin.org.
Quantum Chemical Descriptors and Their Correlation with Biological Activity
Quantum chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule that describe its structure and reactivity. These descriptors can be correlated with the biological activity of the molecule, a relationship known as Quantitative Structure-Activity Relationship (QSAR).
For this compound, several quantum chemical descriptors have been calculated using DFT to understand its interaction with Human Serum Albumin (HSA), which serves as a proxy for biological interaction nih.gov. These descriptors provide a microscopic view of the molecule's properties.
The energy gap (ΔEHOMO-LUMO) between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital is a key descriptor of molecular stability and reactivity. For DFSA, this value is 0.3802 eV researchgate.net. Other important descriptors include global hardness (η) and global softness (s). Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A lower hardness value indicates a softer, more reactive molecule. The analysis of these descriptors for a series of PFAS revealed that Perfluorononanoic Acid (PFNA) was the softest molecule, which correlated with its stronger binding affinity to HSA compared to DFSA researchgate.net.
Correlation analysis has shown that quantum chemical descriptors related to electrostatic distribution and characteristics, such as the molecular electrostatic potential (ESP) and average localized ionization energy (ALIE), are particularly representative in characterizing the binding of PFAS, including DFSA, to HSA acs.orgmdpi.com. These findings highlight the utility of computational descriptors in predicting the biological interactions of this compound.
Table 1: Quantum Chemical Descriptors for this compound (DFSA)
| Descriptor | Value | Significance |
|---|---|---|
| ΔEHOMO-LUMO | 0.3802 eV | Indicates chemical reactivity and stability researchgate.net. |
| Binding Constant (Ka) with HSA | 1.52 × 10³ L·mol⁻¹ | Measures binding affinity to Human Serum Albumin acs.orgfrontiersin.org. |
Computational Studies on Dihydrogen-bonded Complexes
A dihydrogen bond is a type of hydrogen bond, an interaction between a metal hydride bond and an OH or NH group or other proton donor. While the carboxylic acid groups of this compound have the potential to act as hydrogen bond donors, specific computational studies focusing on the formation of dihydrogen-bonded complexes involving DFSA are not prominent in the surveyed scientific literature.
However, computational studies on related systems have explored the role of hydrogen bonding in the interactions of fluorinated compounds. For instance, in the context of metal-organic frameworks (MOFs), it has been noted that the fluorine atoms of perfluorinated acids like perfluorooctanoic acid can potentially form hydrogen bonds with the framework mdpi.com. While not a dihydrogen bond in the strict sense, this indicates the importance of hydrogen bonding interactions for fluorinated molecules. A computational and experimental study on multivariate MOFs mentioned the use of this compound in the structural decomposition of a framework, a process influenced by intermolecular forces.
Further theoretical investigations would be necessary to specifically characterize the potential for this compound to form dihydrogen-bonded complexes and to determine the energetic and structural properties of such interactions.
Applications and Materials Science Research Involving Dodecafluorosuberic Acid
Integration into Advanced Materials and Nanostructures
The incorporation of dodecafluorosuberic acid into complex material architectures is a subject of theoretical interest, primarily due to the properties conferred by its perfluorinated backbone, such as thermal stability and hydrophobicity. However, concrete examples of its use in specific nanostructures are limited.
Role in Metal-Organic Frameworks (MOFs) for Sensing Applications
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. The choice of the organic linker is crucial as it dictates the pore size, stability, and functional properties of the resulting MOF. Dicarboxylic acids are a common class of linkers used in MOF synthesis.
The use of lanthanide metal ions (like Europium, Eu³⁺, and Terbium, Tb³⁺) in conjunction with organic linkers is a well-established strategy for creating luminescent MOFs for sensing applications. nih.govrsc.orgrsc.org The organic linker typically absorbs energy (acting as an "antenna") and transfers it to the lanthanide ion, which then emits light at a characteristic wavelength. researchgate.net The presence of specific analytes can interact with the framework, leading to a detectable change—either quenching (decreasing) or enhancing—the luminescence, which forms the basis of a sensor. nih.gov
While this compound, as a dicarboxylic acid, fits the structural requirements to act as a linker in MOF synthesis, specific studies detailing its use to create MOFs for sensing applications are not prominently available. Research in this area has often focused on aromatic or other functionalized dicarboxylic acids. nih.govresearchgate.net However, the field has seen the development of sensors for other perfluorinated acids, such as perfluorooctanoic acid (PFOA), using lanthanide-MOF platforms, suggesting the potential viability of using structurally similar fluorinated linkers like this compound for such purposes. nih.gov
Potential in Polymer Synthesis and Modification
The bifunctional nature of this compound, with carboxylic acid groups at both ends of a rigid fluorinated chain, positions it as a potential monomer for synthesizing specialty polymers, such as polyamides or polyesters, through condensation polymerization.
Ring-opening polymerization (ROP) is a method for producing polymers from cyclic monomers. The process can be initiated by cationic, anionic, or coordination-insertion mechanisms. While acids can act as catalysts in certain cationic ROP systems, there is no specific literature available that documents the use of this compound as a catalyst or initiator for controlled ring-opening polymerization.
Free-radical polymerization involves the addition of monomers to a growing polymer chain that has a radical active center. This process requires a radical initiator to begin the reaction. This compound is not a free-radical initiator. However, it has been listed in several patents as one of many possible dicarboxylic acid components for creating polyimide precursor resins. google.comgoogle.comepo.org These complex resin compositions may also include a separate photoradical polymerization initiator for subsequent curing steps, but this represents an indirect association. There is no direct evidence of this compound playing a role in the specific process of free-radical polymerization of multivinyl monomers.
Functional Materials Development
The development of functional materials leverages the unique chemical and physical properties of their constituent molecules. The high electronegativity and stability of the carbon-fluorine bonds in this compound make it a candidate for materials requiring chemical resistance and low surface energy.
Development of Sensors and Detection Systems
As noted, the primary pathway for this compound to be used in sensor development would be through its incorporation as a linker in a luminescent MOF. The general principle relies on analyte-induced changes in the luminescence of lanthanide-based MOFs. rsc.org The fluorinated nature of the linker could potentially influence the sensor's selectivity, particularly towards other fluorinated compounds or through specific hydrophobic interactions. While the foundational science for such sensors is well-documented with other organic linkers, nih.govresearchgate.net specific instances of sensors built using this compound are not found in the reviewed literature.
Advanced Polymer Architectures with Tunable Properties
The integration of fluorinated segments into polymer chains is a well-established strategy for imparting unique and desirable properties to materials. Perfluorinated dicarboxylic acids, a class of compounds to which this compound belongs, can serve as valuable monomers or building blocks in the synthesis of advanced polymer architectures. The incorporation of the this compound moiety can lead to polymers with highly tunable thermal, mechanical, and surface properties.
Research into fluorinated polymers has demonstrated that the length and nature of the perfluoroalkyl chain significantly influence the final properties of the polymer. While specific research focusing exclusively on this compound in creating tunable polymer architectures is limited in publicly available literature, the principles derived from studies on similar perfluorinated dicarboxylic acids can be extrapolated. The introduction of the relatively long and rigid dodecafluoro- segment from this compound into a polymer backbone would be expected to increase the glass transition temperature (Tg) and enhance thermal stability due to the strong carbon-fluorine bonds and restricted chain mobility.
The properties of copolymers can be precisely controlled by varying the ratio of the fluorinated monomer to non-fluorinated co-monomers. This allows for the fine-tuning of characteristics such as:
Surface Energy: The presence of the fluorinated chain from this compound at the polymer surface would significantly lower the surface energy, leading to materials with hydrophobic and oleophobic (oil-repellent) properties. The degree of this effect can be tuned by adjusting the concentration of the fluorinated monomer in the copolymer.
Mechanical Properties: The incorporation of the rigid this compound unit can enhance the stiffness and tensile strength of the resulting polymer. By balancing the content of this rigid segment with more flexible co-monomers, a wide range of mechanical responses, from rigid plastics to elastomers, could potentially be achieved.
Table 1: Potential Influence of this compound Incorporation on Polymer Properties
| Property | Expected Effect of Incorporation | Tunability Mechanism |
|---|---|---|
| Glass Transition Temperature (Tg) | Increase | Varying monomer ratio |
| Thermal Stability | Increase | High C-F bond energy |
| Surface Energy | Decrease | Migration of fluoroalkyl chains to the surface |
| Hydrophobicity/Oleophobicity | Increase | Low polarizability of C-F bonds |
| Mechanical Strength | Increase | Increased chain rigidity |
| Solubility in Hydrocarbon Solvents | Decrease | Fluorine content |
Exploration in Biopolymer Composites for Enhanced Properties
The field of biopolymer composites is actively exploring the use of various additives and modifications to enhance their performance and expand their application range. While direct studies on the incorporation of this compound into biopolymer composites are not widely reported, the unique properties of fluorinated compounds suggest potential areas of exploration.
The primary motivation for incorporating a compound like this compound into a biopolymer matrix would be to impart specific surface properties, such as water and oil repellency. Many biopolymers are inherently hydrophilic, which can be a limitation in applications requiring moisture resistance. The introduction of highly fluorinated moieties can dramatically alter the surface chemistry of the composite material.
Potential research directions for this compound in biopolymer composites include:
Surface Modification: this compound could be chemically grafted onto the surface of biopolymer films or fibers. This would create a hydrophobic and oleophobic surface layer without altering the bulk properties of the biopolymer. Such a modification could be beneficial for food packaging applications where resistance to water and oils is desired.
Melt Blending: While challenging due to potential immiscibility, melt blending of this compound or its derivatives with thermoplastic biopolymers could be explored. The use of compatibilizers might be necessary to achieve a stable dispersion and prevent phase separation.
It is important to note that the environmental and health considerations associated with perfluorinated compounds would be a critical aspect of any research in this area.
Research in Sustainable Chemistry and Engineering
The use of fluorinated compounds in materials science is increasingly being scrutinized through the lens of sustainable chemistry and engineering. While these compounds offer exceptional performance properties, their environmental persistence is a significant concern.
Contributions to Environmentally Benign Polymer Materials
However, the persistence of the C-F bond means that polymers containing such segments are not readily biodegradable. Research in sustainable fluoropolymer chemistry is exploring strategies to create materials that retain the desirable properties of fluoropolymers while having a reduced environmental footprint. This includes the development of polymers that can be more easily recycled or that degrade under specific, controlled conditions.
The potential contribution of this compound to more environmentally benign polymers would likely lie in applications where extreme durability and performance are essential, and where end-of-life management can be carefully controlled to prevent environmental release.
Environmental Science and Biological Interactions of Dodecafluorosuberic Acid
Environmental Fate and Transport Mechanisms
The environmental behavior of dodecafluorosuberic acid is dictated by its inherent chemical properties, which lead to significant persistence and mobility in various environmental compartments.
Persistence and Bioaccumulation in Biological Systems
This compound is highly persistent in the environment due to the strength of the carbon-fluorine bond. This stability makes it resistant to natural degradation processes. While it is a shorter-chain PFAS compared to some of the more well-studied compounds like PFOA and PFOS, it still exhibits the potential for bioaccumulation in living organisms. Bioaccumulation refers to the process by which organisms can take up and concentrate chemicals from their environment. The extent of bioaccumulation can be influenced by factors such as the organism's species, diet, and the specific exposure pathways.
Degradation Pathways and Resistance to Transformation
The chemical structure of this compound, specifically the perfluorinated carbon chain, renders it highly resistant to both biotic and abiotic degradation. nih.gov Natural degradation processes that typically break down organic compounds, such as microbial degradation, hydrolysis, and photolysis, are largely ineffective against this compound. nih.gov This resistance to transformation is a hallmark of PFAS compounds and a primary reason for their persistence in the environment.
Structure-Activity Relationships in Environmental Behavior
The environmental behavior of this compound is intrinsically linked to its molecular structure. The presence of two carboxylic acid functional groups influences its solubility in water and its potential for interaction with soil and sediment particles. The length of the fluorinated carbon chain also plays a crucial role in its environmental partitioning and bioaccumulation potential. Generally, longer-chain PFAS have shown a greater tendency to bioaccumulate. Quantitative structure-activity relationship (QSAR) models can be used to predict the environmental fate and effects of chemicals based on their molecular structure, though specific QSARs for this compound are not widely published. nih.govnih.govresearchgate.net
Aquatic Environment Dynamics and Transport
Due to its water solubility and persistence, this compound can be transported over long distances in aquatic environments. It can enter waterways through various sources, including industrial discharges and runoff from contaminated sites. Once in the aquatic environment, it can remain in the water column, partition to sediment, or be taken up by aquatic organisms. Its transport and distribution are influenced by water flow, sediment characteristics, and interactions with organic matter.
Ecotoxicological Implications and Environmental Risk Assessment
The persistence and potential for bioaccumulation of this compound raise concerns about its potential impacts on ecosystems.
Comparative Studies with Other Per- and Polyfluoroalkyl Substances (PFAS)
Insufficient Data Available for this compound
A comprehensive and scientifically accurate article focusing solely on the chemical compound “this compound” as per the provided outline cannot be generated at this time due to a significant lack of specific research data for this particular substance.
While extensive research exists for structurally related per- and poly-fluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), a thorough search of available scientific literature and databases did not yield sufficient specific information on the cumulative toxicity, biological interactions, and biochemical pathways of this compound.
The user's request for an article structured around the following detailed outline requires specific data points that are not presently available in the public domain for this compound:
Biological Interactions and Biochemical Pathways
Role in Cellular Toxicity and Health Risks:Detailed studies on the cellular toxicity mechanisms and associated health risks of this compound are not sufficiently available to provide a thorough analysis.
Extrapolating data from other PFAS compounds, such as PFOA, would not be scientifically rigorous and would violate the explicit instruction to focus solely on this compound. Therefore, to maintain scientific accuracy and adhere to the user's specific requirements, the generation of the requested article is not possible until more targeted research on this compound is conducted and published.
Future Directions and Emerging Research Avenues for Dodecafluorosuberic Acid
Advanced Methodologies for Synthesis and Functionalization
The synthesis of perfluorinated dicarboxylic acids like dodecafluorosuberic acid has traditionally relied on methods such as electrochemical fluorination. daikinchemicals.com Future research is expected to focus on developing more advanced, efficient, and sustainable synthetic routes. One promising avenue is the exploration of "fluorous chemistry," which utilizes highly fluorinated compounds and solvents to facilitate reactions and simplify product isolation. greyhoundchrom.comtcichemicals.com This approach could lead to greener synthetic processes with higher yields and purity.
Another area of development is the direct fluorination of polymeric materials, which has been shown to produce perfluorinated carboxylic acids as byproducts. habitablefuture.org Further investigation into controlling this process could potentially be harnessed as a novel synthetic method. Additionally, photoredox catalysis presents a modern technique for the decarboxylative fluorination of aliphatic carboxylic acids, a method that could be adapted for the synthesis of fluorinated compounds. nih.gov
Functionalization of this compound is another critical area for future research. The two carboxylic acid groups offer versatile handles for a variety of chemical modifications. Research into the functionalization of nanoparticles with propyl-sulfonic acid chemrxiv.org or the surface functionalization of materials with tannic acid researchgate.net and phenylboronic acid researchgate.netnih.gov provides a blueprint for how this compound could be used to create novel materials with tailored properties. For instance, the functionalization of activated carbon with acids has been shown to influence metal-support interactions, suggesting that this compound could be used to create specialized catalysts. youtube.com
Future work in this area will likely involve the development of novel reagents and catalytic systems for the precise and selective functionalization of the perfluorinated backbone, opening up possibilities for new polymers, surfactants, and other advanced materials.
In-depth Mechanistic Studies of Interactions at the Molecular Level
Understanding the molecular interactions of this compound is crucial for predicting its behavior in biological and environmental systems. A recent study has already begun to explore the binding affinity and mechanism of this compound with human serum albumin (HSA) using a combination of multi-spectroscopy, Density Functional Theory (DFT), and molecular dynamics approaches. nih.gov The study revealed that van der Waals and electrostatic interactions are the primary forces driving the formation of the HSA-dodecafluorosuberic acid complex. nih.gov
Future research should build upon this foundation to investigate the interactions of this compound with a wider range of biological molecules, such as enzymes and lipid membranes. Molecular dynamics simulations will be a powerful tool to visualize and quantify these interactions at an atomic level. Such studies are essential for understanding the compound's toxicokinetics and potential biological effects.
Furthermore, in-depth studies are needed to understand the self-assembly and interfacial behavior of this compound. Its structure, with a fluorinated chain and two polar carboxylic acid head groups, suggests it could form interesting aggregates, such as micelles or vesicles, in solution. Understanding these phenomena is key to unlocking its potential in applications like drug delivery or as a surfactant in specialized formulations.
Novel Applications in Sensing and Smart Materials
The unique properties of fluorinated compounds make them attractive candidates for the development of advanced sensors and smart materials. While specific applications of this compound in these areas are not yet established, future research is expected to explore its potential.
The functionalization of materials with perfluorinated acids has been shown to enhance the sensitivity and selectivity of sensors. For example, a fluorescent sensor for dicloran detection was developed by functionalizing a metal-organic framework with pentafluoropropanoic acid. nih.govresearchgate.net This suggests that this compound could be used to create similar sensors for a variety of analytes. The high surface area-to-volume ratio of nanofibers makes them ideal for sensing applications, and future research could explore the incorporation of this compound into nanofiber-based sensors to detect specific biomarkers for diseases. bohrium.com
In the realm of smart materials, this compound could be used as a monomer or cross-linker to create stimuli-responsive polymers. These materials can change their properties in response to external stimuli such as pH, temperature, or the presence of specific chemicals. The strong carbon-fluorine bonds in this compound could impart enhanced thermal and chemical stability to these materials. The development of activity-based sensors, such as those for detecting metal ions using 19F-MRI, provides a conceptual framework for how fluorinated compounds like this compound could be engineered into responsive agents for advanced imaging applications. nih.gov
Comprehensive Environmental Remediation and Mitigation Strategies
The persistence of per- and polyfluoroalkyl substances (PFAS) in the environment is a significant concern. While research into the biodegradation of PFAS is ongoing, the stability of the carbon-fluorine bond makes many of these compounds resistant to natural degradation processes. nih.govnih.govnih.gov Studies have shown that some polyfluorinated compounds can be biodegraded to more persistent perfluorinated acids like PFOA. nih.gov
Future research must focus on developing effective remediation strategies specifically for highly fluorinated compounds like this compound. One promising area is the use of advanced oxidation processes, which generate highly reactive radicals that can break the strong C-F bonds. Another avenue of research is bioremediation, which could involve the discovery or engineering of microorganisms capable of defluorinating perfluorinated compounds. nih.govnih.gov Studies on the biodegradation of PFOA and PFOS by Pseudomonas strains have shown some success and provide a starting point for investigating the potential biodegradation of this compound. researchgate.net
Understanding the environmental fate and transport of this compound is also critical for developing effective mitigation strategies. escholarship.org This includes studying its partitioning in soil and water, its potential for bioaccumulation, and its transport through various environmental compartments.
Integrated Computational and Experimental Approaches for Predictive Modeling
The development of predictive models is a key emerging area in the study of chemical compounds. For a compound like this compound, integrating computational and experimental approaches can significantly accelerate the understanding of its properties and potential risks.
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity and toxicity of chemicals based on their molecular structure. nih.govnih.govplos.orgresearchgate.net Future research will focus on developing and validating robust QSAR models specifically for perfluorinated compounds, including this compound. These models can help prioritize which compounds to study experimentally and guide the design of safer alternatives.
Machine learning is another powerful computational tool that is being increasingly used to predict material properties. chemrxiv.orgyoutube.comnih.govresearchgate.netresearchgate.net By training machine learning models on existing experimental and computational data, it is possible to predict a wide range of properties for new compounds, such as their thermal stability, solubility, and reactivity. For this compound, machine learning could be used to predict its behavior in different applications and to screen for potential new uses.
The synergy between computational modeling and experimental validation will be crucial. Computational predictions can guide experimental work, making it more efficient and targeted. In turn, experimental data is essential for training and validating the computational models, ensuring their accuracy and reliability. This integrated approach will be instrumental in advancing our knowledge of this compound and unlocking its full potential in a safe and sustainable manner.
Q & A
Q. How can machine learning optimize synthetic routes for this compound analogs?
- Methodological Answer : Train neural networks on reaction databases (Reaxys, SciFinder) to predict optimal catalysts/solvents. Use reinforcement learning to iteratively improve yields, validated by robotic synthesis platforms (e.g., Chemspeed). Feature engineering should include steric/electronic parameters (Hammett constants) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
